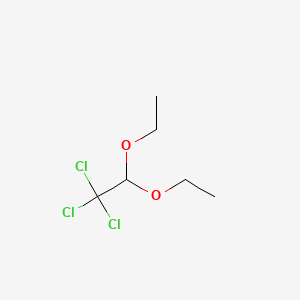![molecular formula C21H8F28O8 B14756606 [3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate CAS No. 464-40-4](/img/structure/B14756606.png)
[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate is a fluorinated ester compound known for its unique chemical properties. This compound is characterized by the presence of multiple heptafluorobutanoyloxy groups, which contribute to its high stability and resistance to degradation. It is used in various scientific and industrial applications due to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate typically involves the esterification of heptafluorobutanoic acid with a suitable alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in the synthesis include heptafluorobutanoic anhydride and a tertiary alcohol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the continuous addition of reactants and removal of products to optimize efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products
Oxidation: Heptafluorobutanoic acid derivatives.
Reduction: Heptafluorobutanol derivatives.
Substitution: Amide or thioester derivatives.
Applications De Recherche Scientifique
[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Applied in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of [3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate involves its interaction with molecular targets through its fluorinated ester groups. These groups can form strong hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their structure and function. The compound can also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
Uniqueness
Compared to similar compounds, [3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate exhibits higher stability and resistance to hydrolysis due to the presence of multiple heptafluorobutanoyloxy groups. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh chemical environments.
Propriétés
Numéro CAS |
464-40-4 |
|---|---|
Formule moléculaire |
C21H8F28O8 |
Poids moléculaire |
920.2 g/mol |
Nom IUPAC |
[3-(2,2,3,3,4,4,4-heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C21H8F28O8/c22-10(23,14(30,31)18(38,39)40)5(50)54-1-9(2-55-6(51)11(24,25)15(32,33)19(41,42)43,3-56-7(52)12(26,27)16(34,35)20(44,45)46)4-57-8(53)13(28,29)17(36,37)21(47,48)49/h1-4H2 |
Clé InChI |
OMEHZXJXFQRYTF-UHFFFAOYSA-N |
SMILES canonique |
C(C(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


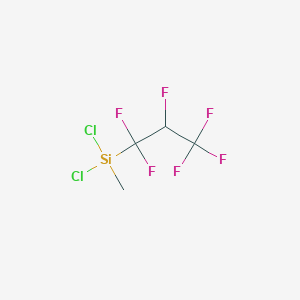
![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
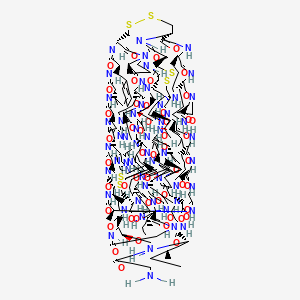
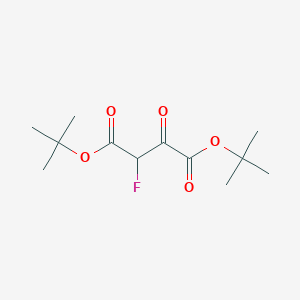
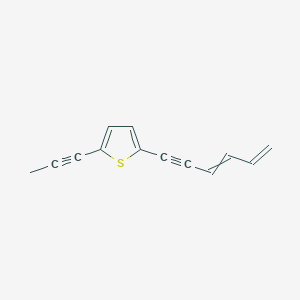


![Benzene, [(diazomethyl)sulfonyl]-](/img/structure/B14756565.png)
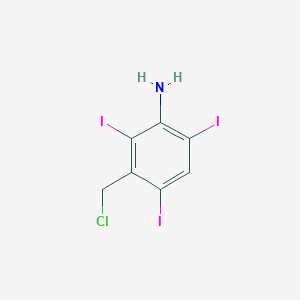

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)

![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
